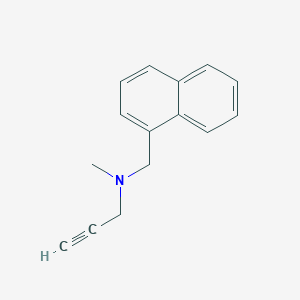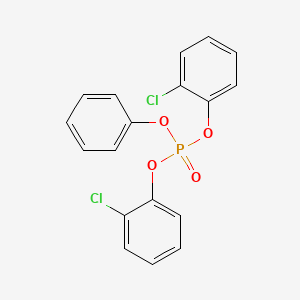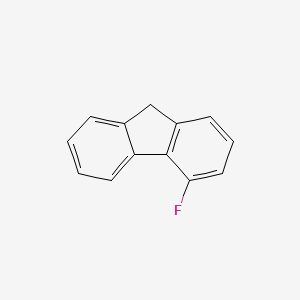
4-fluoro-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a fluorine atom at the 4th position of the fluorene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common method is the direct fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
4-Fluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to the parent fluorene compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
4-Fluoro-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
作用機序
The mechanism of action of 4-fluoro-9H-fluorene and its derivatives involves interactions with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
9H-Fluorene: The parent compound without the fluorine substitution.
9-Fluorenone: An oxidized derivative of fluorene.
4-Methyl-9H-fluorene: A methyl-substituted derivative.
Uniqueness
4-Fluoro-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
特性
CAS番号 |
317-71-5 |
|---|---|
分子式 |
C13H9F |
分子量 |
184.21 g/mol |
IUPAC名 |
4-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H9F/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |
InChIキー |
YNERKKMOKXACJW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




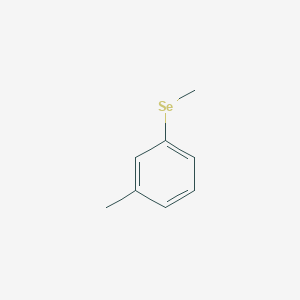
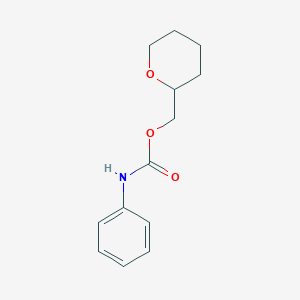
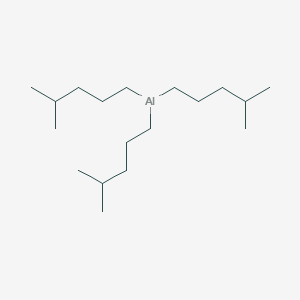
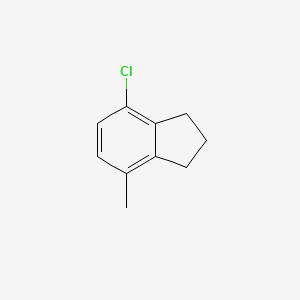

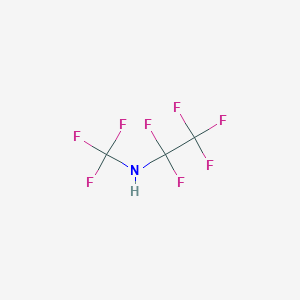
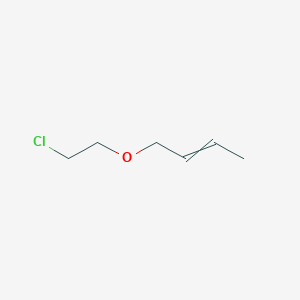
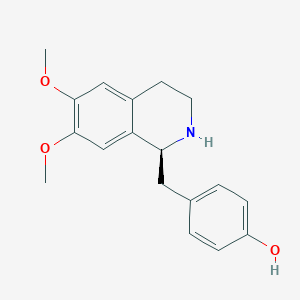
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

